2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
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Overview
Description
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a molecular weight of 361.2 g/mol . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with dichloro and sulfamoyl groups, as well as a pyridin-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent introduction of the dichloro and sulfamoyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: This compound shares the dichloro-substituted benzoic acid core but lacks the sulfamoyl and pyridin-2-ylmethyl groups.
5-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid: This compound contains the sulfamoyl and pyridin-2-ylmethyl groups but lacks the dichloro substitution.
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound includes the dichloro and sulfamoyl groups but lacks the pyridin-2-ylmethyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGHQFUUHUXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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